Isradipine - 75695-93-1

Isradipine

Catalog Number: EVT-270129
CAS Number: 75695-93-1
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isradipine (PN 200-110), chemically known as isopropyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-3-pyridinecarboxylate, is a dihydropyridine derivative classified as a calcium channel blocker. It exhibits a strong vasodilatory effect with minimal cardiodepressive effects [ [] ]. In scientific research, Isradipine serves as a valuable tool for investigating various physiological processes and disease models, particularly those involving calcium signaling pathways.

Amlodipine

  • Relevance: A study directly compared the tolerability of Isradipine and Amlodipine in patients with mild-to-moderate hypertension. It concluded that at equipotent doses, Isradipine exhibited a statistically significant lower incidence of spontaneously reported adverse events, particularly ankle edema. []

Nifedipine

  • Relevance: Several studies compared the hemodynamic and antianginal effects of Isradipine and Nifedipine. One study found that Isradipine exerted a longer duration of action and greater specificity in reducing coronary vascular resistance compared to Nifedipine, Nicardipine, and Nisoldipine. [] Another study indicated that Isradipine produced a more significant reduction in blood pressure with fewer negative inotropic effects compared to Nifedipine. []

Nicardipine

  • Relevance: Nicardipine was included in a study comparing the cardiovascular effects of various dihydropyridine calcium channel blockers. This study determined that Isradipine demonstrated a longer duration of action and greater specificity in reducing coronary vascular resistance than Nifedipine, Nicardipine, and Nisoldipine. []

Nisoldipine

  • Relevance: A study investigating the effects of various dihydropyridine derivatives on regional blood flow in anesthetized dogs included Nisoldipine. It concluded that, compared to Nifedipine, Nicardipine, and Nisoldipine, Isradipine showed a longer duration of action and greater selectivity for reducing coronary vascular resistance. []

Metoprolol

  • Relevance: A study directly compared the efficacy and tolerability of Isradipine and Metoprolol in treating hypertension. The results indicated that while both drugs effectively reduced blood pressure, Metoprolol induced unfavorable lipid changes during the 24-week treatment period, whereas Isradipine did not. []

Enalapril

  • Relevance: Two separate multicenter trials compared the safety and efficacy of Isradipine with Enalapril in hypertensive patients. Both studies highlighted distinct adverse effect profiles for each drug and found Isradipine to be more effective in reducing blood pressure. [, ]

Propranolol

  • Relevance: One study directly compared the safety and efficacy of Isradipine and Propranolol in hydrochlorothiazide-treated hypertensive patients. While both drugs effectively lowered blood pressure, the study noted a significantly higher absolute adverse reaction frequency with Isradipine. []

SB201823A

  • Relevance: A study directly compared the neuroprotective efficacy of Isradipine and SB201823A in different models of cerebral ischemia. While Isradipine did not demonstrate neuroprotective effects, SB201823A showed significant neuroprotection when administered before and after ischemia in a mouse model. []

Lovastatin

  • Relevance: A study investigated the pharmacokinetic interaction between Isradipine and Lovastatin. Results revealed that Isradipine significantly decreased Lovastatin's area under the time-concentration curve (AUC), suggesting a potential interaction between the two drugs. []

Sodium Nitroprusside

  • Relevance: A study compared intravenous Isradipine and Sodium Nitroprusside in treating postoperative hypertension after coronary artery bypass graft surgery. While both drugs effectively reduced blood pressure, Isradipine demonstrated faster control and smoother management of mean arterial pressure. []
Source and Classification

Isradipine was first synthesized in the 1980s and is derived from the dihydropyridine class of compounds. It is marketed under various brand names and is available in oral formulations. The compound falls under the category of antihypertensive agents and is specifically classified as a calcium channel blocker.

Synthesis Analysis

Methods of Synthesis

The synthesis of Isradipine can be achieved through several methods, with the most common being the use of carbon-11 isotopes for radiolabeling in research applications. A notable method involves the methylation of a precursor compound using carbon-11 methyl iodide in the presence of tetrabutylammonium hydroxide, which allows for efficient incorporation of the radioactive label for positron emission tomography studies. This method yields high specific activity and purity, essential for neuroimaging applications .

Another significant approach is the formulation of Isradipine nanoparticles through techniques such as antisolvent precipitation. In this method, Isradipine is dissolved in a water-miscible organic solvent and then added to a stabilizing aqueous phase, resulting in nanoparticle formation. This technique enhances the bioavailability and therapeutic efficacy of the drug .

Technical Details

The typical synthesis involves:

Molecular Structure Analysis

Structure

Isradipine has a complex molecular structure characterized by its dihydropyridine core. The molecular formula is C17H18N2O4C_{17}H_{18}N_2O_4 with a molecular weight of approximately 314.34 g/mol. Its structure includes:

  • A dihydropyridine ring.
  • An isopropoxycarbonyl group.
  • A benzo[c][1,2,5]oxadiazol moiety.

Data

The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O₄
Molecular Weight314.34 g/mol
Melting Point130–132 °C
SolubilitySoluble in methanol
Chemical Reactions Analysis

Reactions

Isradipine undergoes various chemical reactions primarily related to its pharmacological activity. One key reaction involves its interaction with calcium channels, where it binds to the L-type calcium channels, inhibiting calcium influx into cells.

Technical Details

The mechanism can be described as follows:

  1. Binding: Isradipine binds selectively to calcium channels in vascular smooth muscle.
  2. Inhibition: This binding inhibits the opening of these channels during depolarization.
  3. Vasodilation: The result is relaxation of vascular smooth muscle and subsequent vasodilation.
Mechanism of Action

Isradipine acts by selectively blocking L-type calcium channels located in vascular smooth muscle and cardiac tissue. This blockade reduces intracellular calcium concentrations, leading to:

  • Vasodilation: Relaxation of blood vessels results in decreased systemic vascular resistance and lowered blood pressure.
  • Reduced Cardiac Workload: By decreasing afterload on the heart, it reduces myocardial oxygen demand.

Data

Clinical studies have shown that Isradipine effectively lowers blood pressure in hypertensive patients without significantly affecting heart rate .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Chemical Properties

  • pH: Typically neutral to slightly acidic.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
Applications

Isradipine has diverse applications primarily in the medical field:

  • Hypertension Treatment: Used as an antihypertensive agent to manage high blood pressure.
  • Neuroimaging: Recently explored for use as a radiotracer in positron emission tomography studies aimed at visualizing calcium channels in the brain .
  • Nanoparticle Formulations: Investigated for enhanced delivery systems that improve bioavailability and therapeutic outcomes .
Molecular Pharmacology of Isradipine: Mechanisms of Calcium Channel Modulation

Isoform-Specific Targeting of L-Type Voltage-Gated Calcium Channels (Cav1.2 vs. Cav1.3)

Isradipine exhibits nuanced interactions with L-type voltage-gated calcium channels (LTCCs), particularly the Cav1.2 and Cav1.3 isoforms. These isoforms, while structurally similar, display distinct biophysical properties governing their physiological roles. Cav1.3 channels activate at membrane potentials 9-15 mV more negative than Cav1.2 (−50 mV vs. −30 mV), enabling their contribution to pacemaking in neurons and cardiac sinoatrial node cells [2] [5]. This differential activation range critically influences isradipine’s inhibitory profile.

Isradipine demonstrates near-equivalent binding affinity for both isoforms in vitro, with dissociation constants in the low nanomolar range. However, functional selectivity arises from isoform-specific gating kinetics and cellular context. Cav1.3’s propensity for sustained activity at hyperpolarized potentials increases its susceptibility to isradipine block in neurons during rhythmic pacemaking. This is exemplified in dopaminergic neurons of the substantia nigra pars compacta, where isradipine (3 μM) significantly reduces Cav1.3-mediated calcium influx, conferring neuroprotection in Parkinson’s disease models by mitigating mitochondrial oxidant stress [5] [10]. In contrast, Cav1.2 inhibition in vascular smooth muscle drives isradipine’s primary antihypertensive effect.

Molecular determinants of isoform interaction reside in the channel’s dihydropyridine binding pocket within the α1-subunit. While the binding site is conserved, alternative splicing events in Cav1.2 (e.g., smooth muscle-specific exons) enhance isradipine’s state-dependent binding in vascular tissues by stabilizing inactivated channel conformations [2] [6].

Table 1: Biophysical and Pharmacological Properties of Cav1.2 vs. Cav1.3 Relevant to Isradipine Action

PropertyCav1.2Cav1.3Functional Consequence for Isradipine
Activation Threshold~ -30 mV~ -50 mVHigher block efficacy in Cav1.3 during pacemaking
Inactivation VoltageMidpoint ~ -60 mVMidpoint ~ -70 mVEnhanced drug affinity at physiological voltages for Cav1.3
Primary Tissue DistributionVascular Smooth Muscle, Cardiac Myocytes, BrainBrain, Neuroendocrine Cells, Cochlea, SANTissue-specific effects (Vasodilation vs. Neuro/Cardiac modulation)
Role in DiseaseHypertension, Timothy SyndromeParkinson's, Neuropsychiatric DisordersNeuroprotection achievable at tolerated doses
Isradipine IC50~5-20 nM (Voltage-dependent)~5-20 nM (Voltage-dependent)Similar in vitro affinity but differential in vivo impact

Allosteric Binding Dynamics to Inactive Channel Conformations in Vascular Smooth Muscle

Isradipine’s vasodilatory potency stems from its preferential binding to inactivated states of Cav1.2 channels, a mechanism described by the modulated receptor hypothesis. This allosteric interaction stabilizes the inactivated conformation, shifting channel availability towards hyperpolarized voltages and reducing calcium influx during depolarization [1] [4] [8].

Key experimental evidence comes from voltage-clamp studies:

  • At depolarized holding potentials (−30 mV), where >50% of vascular LTCCs reside in the inactivated state, isradipine’s IC50 is <5 nM.
  • At hyperpolarized potentials (−80 mV), favoring resting channels, IC50 increases 30-40 fold (>150 nM) [1] [8].This voltage-dependence is amplified in arterial smooth muscle due to its depolarized resting membrane potential (−40 to −60 mV) and prolonged depolarizations during contraction, increasing the fraction of inactivated channels accessible to isradipine [2] [6].

Crucially, isradipine induces a distinct drug-bound inactivated state (DI), kinetically distinct from intrinsic inactivation. Mutational analyses (e.g., IVS6 segment substitutions I1497A, I1498A, V1504A) reveal that intrinsic inactivation gates modulate the rate of entry into and recovery from this DI state, but the drug itself is the primary driver of the hyperpolarized shift in channel availability [1] [4]. Pathogenic Cav1.3 gain-of-function mutations (e.g., A749T, L271H), which shift inactivation curves negatively by ~20 mV, further illustrate this principle: they enhance isradipine sensitivity solely by increasing the fraction of inactivated channels at physiological voltages, not by altering intrinsic drug affinity [8].

Pharmacodynamic Differentiation from Dihydropyridine Analogs (Nifedipine, Nimodipine)

While sharing the dihydropyridine (DHP) core structure, isradipine displays clinically significant pharmacodynamic distinctions from analogs like nifedipine and nimodipine, attributable to molecular substitutions and resultant binding kinetics.

  • Enhanced Selectivity for Vascular Cav1.2 vs. Cardiac Cav1.2: Isradipine’s 4-benzoxadiazole moiety confers higher binding specificity for the inactivated state prevalent in vascular smooth muscle. Alternative splicing of Cav1.2’s α1-subunit in smooth muscle (vs. cardiac muscle) further augments this selectivity, minimizing negative inotropy. Nifedipine exhibits less discrimination between vascular and cardiac Cav1.2 splice variants [2] [6].
  • Higher Affinity for Cav1.3: Isradipine exhibits ~40-fold higher potency at Cav1.3 channels compared to nimodipine (Kd ~0.1-0.5 nM vs. 5-20 nM). This underpins its superior neuroprotective efficacy in Parkinson’s models at plasma concentrations (3-15 nM) achievable within FDA-approved hypertension dosing, where nimodipine was ineffective against 6-OHDA toxicity [10].
  • Reduced Reflex Tachycardia: Due to its minimal effect on cardiac SAN Cav1.3 channels at vasoactive doses and potential very minor direct SAN depression, isradipine causes less reflex tachycardia than nifedipine. This contrasts with nifedipine’s more pronounced activation of the sympathetic nervous system [6] [9].

Table 2: Pharmacodynamic Differentiation of Isradipine from Key Dihydropyridine Analogs

PropertyIsradipineNifedipineNimodipine
*Relative VasoselectivityHigh (+++)Moderate (++)Low (CNS-targeted) (+)
Cav1.3 Affinity (Kd)~0.1-0.5 nM~1-5 nM~5-20 nM
Neuroprotective Efficacy (PD Models)Robust (6-OHDA, MPTP) [10]Limited / InconsistentLimited (Effective in some stroke models but not 6-OHDA)
Reflex Tachycardia IncidenceLowHighLow (but limited systemic use)
Key Structural Feature4-Benzoxadiazole substituentOrtho-Nitro substituentMeta-Nitro substituent
Primary Molecular Target SiteInactivated Cav1.2 (Vascular), Cav1.3Inactivated Cav1.2 (Vascular/Cardiac)Inactivated Cav1.2 (Cerebral)

*Vasoselectivity = Preference for vascular smooth muscle LTCCs over cardiac myocyte LTCCs.

These distinctions highlight isradipine’s unique pharmacological niche: its balanced, high-affinity block of both Cav1.2 (vascular) and Cav1.3 (neuronal/pacemaking) isoforms, coupled with molecular properties minimizing cardiac Cav1.2 block, enables therapeutic effects in hypertension and emerging neuroprotective applications where other DHPs show limitations. The ongoing development of truly Cav1.3-selective antagonists may further refine this potential [2] [8] [10].

Compound Names Mentioned in Article:

  • Isradipine
  • Nifedipine
  • Nimodipine
  • Felodipine
  • Amlodipine
  • (-)-BayK8644
  • (+)-SDZ202-791
  • Verapamil
  • Diltiazem

Properties

CAS Number

75695-93-1

Product Name

Isradipine

IUPAC Name

3-O-methyl 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3

InChI Key

HMJIYCCIJYRONP-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Solubility

Practically insoluble (< 10 mg/L at 37 °C)
2.28e-01 g/L

Synonyms

Dynacirc
Isradipine
Isradipine, (+-)-Isomer
Isradipine, (R)-Isomer
Isradipine, (S)-Isomer
Lomir
PN 200-110
PN 205 033
PN 205 034
PN 205-033
PN 205-034
PN 205033
PN 205034
PN-200-110
PN-205-033
PN-205-034
PN205033
PN205034

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.